molecular formula C30H30N4O8S B2662864 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688060-52-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2662864
CAS No.: 688060-52-8
M. Wt: 606.65
InChI Key: NOIMQMGZVJGBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” is a complex organic compound that features a variety of functional groups, including methoxy, nitro, sulfanyl, and dioxolo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the dioxoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This can be achieved through nucleophilic substitution reactions using thiol reagents.

    Attachment of the nitrophenylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the butanamide side chain: This can be accomplished through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and methoxy groups.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology

Medicine

The compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.

Industry

Applications in materials science, particularly in the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” would depend on its specific biological target. Potential mechanisms could involve:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide: shares structural similarities with other quinazoline derivatives and dioxolo compounds.

Uniqueness

  • The combination of functional groups in this compound provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O8S/c1-39-24-9-8-19(14-25(24)40-2)10-11-31-28(35)7-4-12-33-29(36)22-15-26-27(42-18-41-26)16-23(22)32-30(33)43-17-20-5-3-6-21(13-20)34(37)38/h3,5-6,8-9,13-16H,4,7,10-12,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIMQMGZVJGBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.